(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Analgesic Applications in Neuropathic Pain Models
Treatment of Allodynia and Neuropathic Pain : Studies have demonstrated the compound's potent analgesic effects in rodent models of chronic nociceptive and neuropathic pain, including spinal cord injury and trigeminal neuralgia. Continuous administration has shown to preempt and significantly attenuate the development of chronic allodynia-like behavior, suggesting a potential for curative-like action against pathological pain (Colpaert et al., 2004); (Deseure et al., 2003).
Mechanisms of High-Efficacy 5-HT1A Receptor Activation : The efficacy of these compounds in treating pain is attributed to their selective activation of the 5-HT1A receptors, resulting in analgesia through neuroadaptive mechanisms. This includes the induction of inverse tolerance and cooperation in contrast with traditional analgesics like opioids, indicating a unique mechanism of central analgesia (Wu et al., 2003).
Research on Serotonin Receptors and Neuropathic Pain
Investigating Serotonin Receptor Agonists : Further research into novel derivatives of the compound focuses on improving oral bioavailability and understanding the relationship between pharmacophore conformation and agonistic activity. These studies highlight the antidepressant potential of such compounds, providing insights into their broader therapeutic applications (Vacher et al., 1999).
Radiolabeling and Imaging Studies : Radiolabeled derivatives of the compound have been developed for potential use in SPECT imaging to study serotonin 5-HT2A receptors in vivo, offering tools for the investigation of psychiatric illnesses and their treatment (Blanckaert et al., 2007).
Properties
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-9-1-2-11(15)10(7-9)12(16)8-3-5-14-6-4-8;/h1-2,7-8,14-15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHVJDZJXVENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC(=C2)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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